5-Chloro-2-(propan-2-yloxy)pyridin-3-ol
Overview
Description
5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure
The compound has been involved in the synthesis of complex chemical structures, demonstrating its utility in chemical research. For instance, it was used in the tosylation process to create 3-(2,2′;6′,2′′-terpyridin-4′-yloxy)propan-1-ol. The structure of the resulting compound was characterized by specific dihedral angles, highlighting the molecule's geometric precision and stability contributed by hydrogen-bond interactions, although without notable aromatic ring stacking interactions (Hoogenboom et al., 2007). Furthermore, its derivatives have been explored as α1 receptor antagonists, showing its potential in receptor-targeted drug design (Hon, 2013).
Biochemical and Pharmacological Research
The compound and its derivatives have been pivotal in biochemical research, especially in the synthesis of pyridinols and pyridinamines. These derivatives are crucial as intermediates in the chemical industry, pharmaceutics, and the synthesis of biologically active substances or polymers with unique physical properties. The use of enzymes or whole cells for the oxyfunctionalization of pyridine derivatives, like 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol, showcases an eco-friendly and efficient approach to producing these valuable intermediates (Stankevičiūtė et al., 2016).
Material Science and Catalysis
In material science and catalysis, the compound's derivatives have been used in the synthesis of novel substances with potential applications as herbicides. This includes the development of optically active derivatives, revealing the compound's versatility in creating substances with specific desired activities, like herbicidal effectiveness against certain weeds (Tajik et al., 2011). Moreover, its role in the synthesis of vitamin B6 derivatives and its involvement in hydrogen bonding interactions with pyridine highlight its importance in understanding molecular interactions and synthetic chemistry (Tomita et al., 1966).
Molecular Interaction Studies
Studies on molecular interactions involving this compound have provided insights into the behavior of such compounds under different conditions. For instance, research on the aggregation of molecules in liquid pyridine solutions has shed light on the formation of H-aggregates and their behavior in different environments, contributing to the understanding of molecular interactions and aggregation processes (Tukhvatullin et al., 2010).
Properties
IUPAC Name |
5-chloro-2-propan-2-yloxypyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(11)3-6(9)4-10-8/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHAJYZBZKKYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272756 | |
Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-18-2 | |
Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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